

Application Notes: Site-Specific Antibody-Drug Conjugation using Amino-PEG4-GGFG-Dxd

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the **Amino-PEG4-GGFG-Dxd** linker-payload system. This system incorporates the potent topoisomerase I inhibitor, deruxtecan (Dxd), a hydrophilic polyethylene glycol (PEG4) spacer, and a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker.[1][2][3] The GGFG linker is designed for high stability in systemic circulation and is selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][4][5][6] This ensures targeted release of the cytotoxic Dxd payload within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[2][6] The protocol described herein utilizes a two-step chemical conjugation strategy involving the activation of antibody carboxyl groups followed by coupling to the terminal amine of the linker-payload.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to combine the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule drugs.[4][5] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1][6] The **Amino-PEG4-GGFG-Dxd** system leverages a clinically validated, enzyme-cleavable GGFG peptide linker.[1][6] ADCs utilizing this linker, such as Trastuzumab deruxtecan, have demonstrated significant clinical success.[1]



The protocol below provides a comprehensive methodology for generating a homogeneous ADC with a controlled drug-to-antibody ratio (DAR). It includes antibody preparation, activation of carboxyl groups, conjugation with the **Amino-PEG4-GGFG-Dxd** molecule, and subsequent purification and characterization of the resulting ADC.

Principle of the Method

The conjugation strategy is based on carbodiimide chemistry to form a stable amide bond between the antibody and the linker-payload.

- Antibody Carboxyl Group Activation: The glutamic and aspartic acid residues on the antibody
 are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Nhydroxysulfosuccinimide (Sulfo-NHS). EDC facilitates the formation of an unstable Oacylisourea intermediate, which is then stabilized by Sulfo-NHS to create a semi-stable,
 amine-reactive Sulfo-NHS ester. This two-step activation minimizes side reactions like
 hydrolysis in an aqueous environment.
- Conjugation: The primary amine group on the Amino-PEG4-GGFG-Dxd linker reacts with the activated Sulfo-NHS ester on the antibody, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
- Purification & Analysis: The resulting ADC is purified from unconjugated linker-payload and other reaction components. The final product is then characterized to determine purity, aggregation, and the drug-to-antibody ratio (DAR).

Experimental Protocols Materials and Reagents

- Monoclonal Antibody (mAb): >95% purity, in a phosphate-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0).
- Amino-PEG4-GGFG-Dxd (MW ~1300-1400 g/mol , confirm with supplier).[3][7]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
- N-hydroxysulfosuccinimide (Sulfo-NHS).



- Activation Buffer: 20 mM MES, 150 mM NaCl, pH 6.0.
- Quenching Solution: 1 M Tris-HCl, pH 8.0.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Protein A affinity chromatography column.
- Size Exclusion Chromatography (SEC-HPLC) system.
- Hydrophobic Interaction Chromatography (HIC-HPLC) system.
- UV-Vis Spectrophotometer.
- Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Antibody Preparation

- Buffer exchange the stock monoclonal antibody into the Activation Buffer (20 mM MES, 150 mM NaCl, pH 6.0). Amine-containing buffers like Tris or glycine are incompatible with this step.
- Adjust the antibody concentration to 5-10 mg/mL.
- Confirm the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Antibody Activation Protocol

- Bring the antibody solution to room temperature.
- Prepare fresh stock solutions of EDC (20 mM) and Sulfo-NHS (50 mM) in anhydrous DMSO immediately before use.
- Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution. Add dropwise while gently stirring. Note: The optimal molar excess may need to be determined empirically (ranging from 20x to 100x) to achieve the desired DAR.
- Incubate the reaction for 15-30 minutes at room temperature.



Conjugation Protocol

- Immediately following antibody activation, prepare a 10 mM stock solution of Amino-PEG4-GGFG-Dxd in anhydrous DMSO.
- Add a 10-fold molar excess of the Amino-PEG4-GGFG-Dxd solution to the activated antibody solution. Note: The molar excess of the linker-drug is a key parameter for controlling the final DAR.
- Incubate the reaction for 2 hours at room temperature with gentle stirring.
- To quench the reaction, add the Quenching Solution to a final concentration of 50 mM.
- Incubate for an additional 30 minutes at room temperature.

ADC Purification

- Initial Purification: To remove unreacted linker-payload and quenching reagents, perform buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
- Affinity Purification: For higher purity, load the ADC solution onto a Protein A column. Wash with several column volumes of PBS and elute the ADC using a low pH buffer (e.g., 0.1 M glycine, pH 2.8), collecting fractions into a neutralization buffer (1 M Tris-HCl, pH 8.0).
- Final Formulation: Pool the purified ADC fractions and buffer exchange into a final formulation buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.

ADC Characterization

- Purity and Aggregation Analysis: Analyze the final ADC product using SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
- Drug-to-Antibody Ratio (DAR) Determination:
 - UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm and at the characteristic absorbance maximum for Dxd (approx. 370 nm). Calculate the DAR using the Beer-Lambert law with the known extinction coefficients for the antibody and the payload.



 Hydrophobic Interaction Chromatography (HIC-HPLC): This is a more precise method to determine the distribution of different drug-loaded species (DAR 0, 2, 4, etc.). The increased hydrophobicity of the conjugated payload allows for separation of species with different DAR values.

Data Presentation

Quantitative results from the characterization experiments should be summarized for clear comparison.

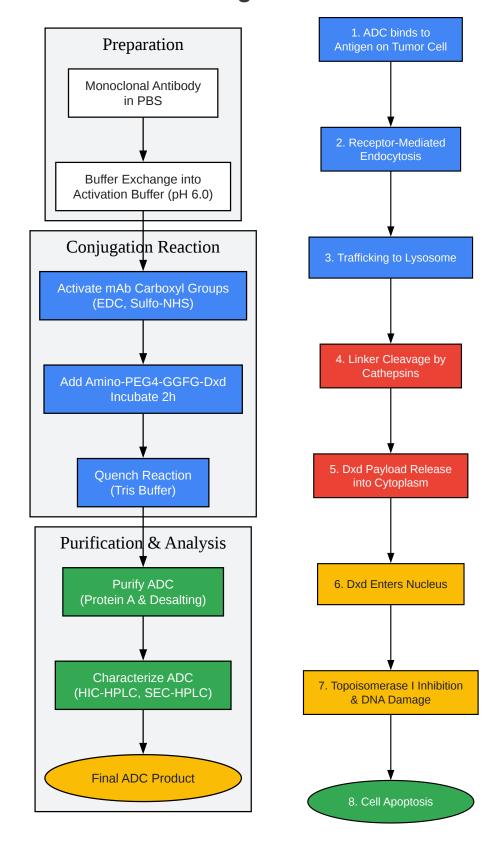
Table 1: ADC Conjugation and Characterization Summary

Parameter	ADC Batch 1	ADC Batch 2	Control (Unconjugated mAb)
Reagents			
mAb Concentration	10 mg/mL	8 mg/mL	10 mg/mL
EDC:mAb Molar Ratio	50:1	75:1	N/A
Linker:mAb Molar Ratio	10:1	15:1	N/A
Characterization			
Average DAR (HIC- HPLC)	3.8	7.5	0
Purity (SEC-HPLC, % Monomer)	98.5%	96.2%	99.1%
Aggregates (SEC-HPLC)	1.2%	3.5%	0.8%
Final Concentration	4.1 mg/mL	3.5 mg/mL	9.5 mg/mL
Endotoxin Level	< 0.1 EU/mg	< 0.1 EU/mg	< 0.1 EU/mg

Visualizations



Experimental Workflow Diagram



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